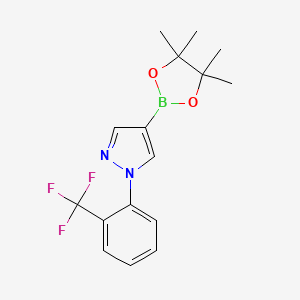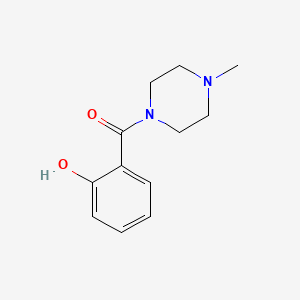
(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a hydroxyphenyl group and a methylpiperazinyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-hydroxybenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the methylpiperazinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2-Hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone
- (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
Uniqueness
(2-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a hydroxyphenyl group and a methylpiperazinyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
(2-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)12(16)10-4-2-3-5-11(10)15/h2-5,15H,6-9H2,1H3 |
InChIキー |
WLKKFNKMISLGQE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



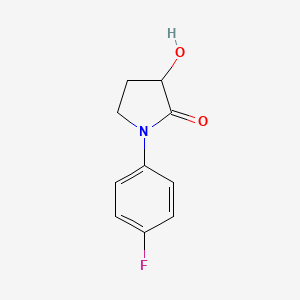
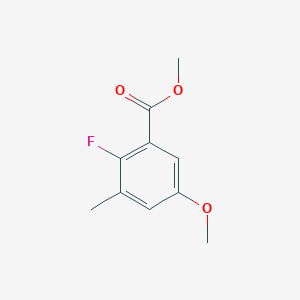

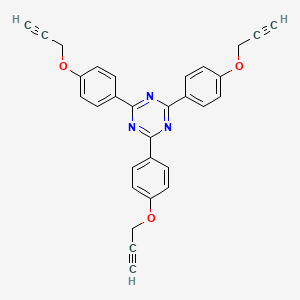
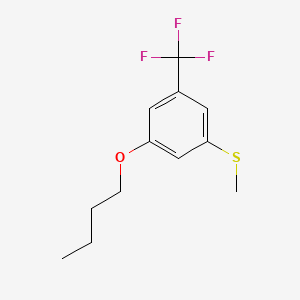


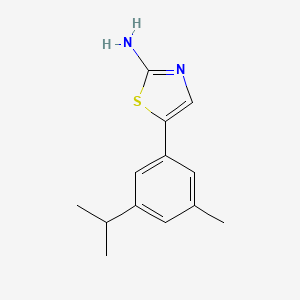
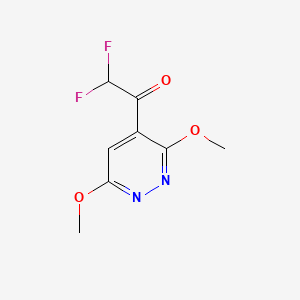
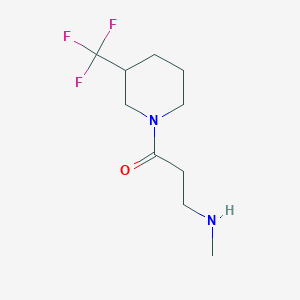
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
